An In-depth Technical Guide to 3-Nitrobenzoyl Isothiocyanate
An In-depth Technical Guide to 3-Nitrobenzoyl Isothiocyanate
Introduction
3-Nitrobenzoyl isothiocyanate is a specialized organic compound of significant interest to researchers in organic synthesis and drug development. Its unique molecular architecture, featuring an electrophilic isothiocyanate group and an electron-withdrawing nitro group on a benzoyl scaffold, imparts a distinct reactivity profile. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a laboratory setting. This molecule serves as a critical building block in the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds, including thiourea derivatives which are precursors to various bioactive molecules.[1] The strategic placement of the nitro group influences the electronic characteristics and reactivity of the isothiocyanate moiety, making it a versatile reagent for creating complex molecular structures.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Nitrobenzoyl isothiocyanate is fundamental for its handling, storage, and application in synthetic chemistry. These properties dictate its behavior in different solvent systems and its compatibility with various reaction conditions.
| Property | Value | Source |
| CAS Number | 78225-78-2 | [2] |
| Molecular Formula | C₈H₄N₂O₃S | [2] |
| Molecular Weight | 208.194 g/mol | [2] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 93-95 °C | [3] |
| IUPAC Name | 3-nitrobenzoyl isothiocyanate | [2] |
| InChI | InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H | [2] |
| InChIKey | BPIGGCBDZBMLCI-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC(=C1)[O-])C(=O)N=C=S | [4] |
Note: Physical properties such as boiling point and solubility can vary depending on the experimental conditions and purity of the substance.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of 3-Nitrobenzoyl isothiocyanate. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference spectra for this compound, including Infrared (IR) and Mass Spectrometry (MS) data.[2] These data are invaluable for quality control in both research and manufacturing settings.
Synthesis of 3-Nitrobenzoyl Isothiocyanate
The synthesis of isothiocyanates can be achieved through various methods, often involving the reaction of a primary amine with a thiocarbonylating agent.[5] A common and effective laboratory-scale synthesis of 3-Nitrobenzoyl isothiocyanate involves the reaction of 3-nitrobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, in an anhydrous solvent like acetone.[6][7]
General Synthetic Protocol
The following is a representative, step-by-step procedure for the synthesis of 3-Nitrobenzoyl isothiocyanate:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate in anhydrous acetone.
-
Addition of Acyl Chloride: To the stirring solution, add a solution of 3-nitrobenzoyl chloride in anhydrous acetone dropwise over a period of approximately one hour. The reaction is exothermic, and a precipitate of ammonium chloride will begin to form.[6]
-
Reaction Completion: After the addition is complete, gently reflux the reaction mixture for a short period to ensure the reaction goes to completion.
-
Workup: Cool the mixture to room temperature and filter off the ammonium chloride precipitate by suction filtration.
-
Isolation: The resulting orange-red filtrate containing the 3-Nitrobenzoyl isothiocyanate is typically used immediately in subsequent reactions without further purification.[6]
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents is critical as 3-Nitrobenzoyl isothiocyanate is moisture-sensitive.[8][9] The presence of water can lead to the hydrolysis of the isothiocyanate group, reducing the yield of the desired product.
-
Immediate Use: Due to its reactivity and potential for degradation upon storage, it is often preferable to generate 3-Nitrobenzoyl isothiocyanate in situ or use it immediately after synthesis.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3-Nitrobenzoyl isothiocyanate.
Reactivity and Mechanistic Insights
The chemical reactivity of 3-Nitrobenzoyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group.[1][10] This makes it highly susceptible to nucleophilic attack, a property that is central to its utility in organic synthesis.
Reaction with Nucleophiles
The primary reaction of isothiocyanates is with nucleophiles such as amines and thiols.[10]
-
Reaction with Primary Amines: 3-Nitrobenzoyl isothiocyanate readily reacts with primary amines to form N,N'-disubstituted thiourea derivatives. This reaction is highly efficient and is a cornerstone of its application in medicinal chemistry and materials science.[11] The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.
Reaction Mechanism with a Primary Amine
Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.
Applications in Research and Drug Development
The unique reactivity of 3-Nitrobenzoyl isothiocyanate makes it a valuable tool in several scientific domains, most notably in the synthesis of novel pharmaceutical agents.
Pharmaceutical Intermediates
3-Nitrobenzoyl isothiocyanate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives have been investigated for a range of biological activities, including:
-
Anticancer Properties: Isothiocyanates, as a class of compounds, have been shown to inhibit the growth of tumor cells and induce apoptosis.[12]
-
Anti-inflammatory Activity: Certain isothiocyanate derivatives have been designed and synthesized as potent and selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs.[13]
-
Antimicrobial and Antiviral Agents: The thiourea linkage formed from the reaction of isothiocyanates is a common motif in molecules with antimicrobial and antiviral properties.[7][14]
Derivatization Agent
In analytical chemistry, isothiocyanates are used as derivatizing agents to enhance the detectability of molecules, such as amino acids, in techniques like High-Performance Liquid Chromatography (HPLC). The introduction of the nitrobenzoyl group provides a strong chromophore, facilitating UV detection.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 3-Nitrobenzoyl isothiocyanate.
Hazard Identification
-
Skin and Eye Irritation: It can cause skin irritation and serious eye damage.[8][9] It may also cause an allergic skin reaction.[8][9]
-
Lachrymator: It is a lachrymator, meaning it can cause tearing.[8][9]
-
Moisture Sensitivity: It is sensitive to moisture and should be stored in a dry environment.[8][9]
-
Reaction with Acids: Contact with acids liberates very toxic gas.[8][9]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[15][16]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[15][16]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[15][16]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][15]
-
Skin Contact: Wash off immediately with plenty of soap and water.[8][15]
-
Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]
Conclusion
3-Nitrobenzoyl isothiocyanate is a highly versatile and reactive compound with significant applications in organic synthesis and medicinal chemistry. Its ability to readily form thiourea derivatives makes it an invaluable building block for the creation of complex molecules with potential therapeutic properties. A thorough understanding of its physicochemical properties, synthetic methods, and reactivity, coupled with strict adherence to safety protocols, is essential for its successful and safe utilization in the laboratory.
References
-
National Institute of Standards and Technology (NIST). 3-Nitrobenzoyl isothiocyanate. In: NIST Chemistry WebBook. [Link]
-
Fisher Scientific. Safety Data Sheet: Benzoyl isothiocyanate. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
-
PubChemLite. 3-nitrobenzoyl isothiocyanate (C8H4N2O3S). [Link]
- Google Patents.
-
Molbase. 4-nitrobenzoyl isothiocyanate. [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
National Institutes of Health. Synthesis of Isothiocyanates: An Update. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Nitrobenzoyl isothiocyanate [webbook.nist.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. PubChemLite - 3-nitrobenzoyl isothiocyanate (C8H4N2O3S) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 7. Buy 4-Nitrobenzoyl isothiocyanate (EVT-290112) | 28115-92-6 [evitachem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis - Google Patents [patents.google.com]
- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. chemscene.com [chemscene.com]
